1,3-dimethylbenzene-2-ide;iodozinc(1+)
Overview
Description
1,3-Dimethylbenzene-2-ide;iodozinc(1+) is an organozinc compound that features a benzene ring substituted with two methyl groups and an iodozinc moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylbenzene-2-ide;iodozinc(1+) can be synthesized through the reaction of 1,3-dimethylbenzene with zinc iodide in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve moderate temperatures and extended reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,3-dimethylbenzene-2-ide;iodozinc(1+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylbenzene-2-ide;iodozinc(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield the corresponding hydrocarbon or reduced zinc species.
Substitution: The iodozinc moiety can be substituted with other nucleophiles, leading to the formation of new carbon-zinc bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like organolithium or organomagnesium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Hydrocarbons or reduced zinc species.
Substitution: New organozinc compounds with different substituents.
Scientific Research Applications
1,3-Dimethylbenzene-2-ide;iodozinc(1+) has several scientific research applications, including:
Medicine: Investigated for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-dimethylbenzene-2-ide;iodozinc(1+) involves the interaction of the iodozinc moiety with various molecular targets. The zinc center can coordinate with nucleophiles, facilitating the formation of new bonds. The methyl groups on the benzene ring can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2,3-dimethylbenzene: Similar structure but lacks the zinc moiety.
2,4-Dimethylphenylzinc iodide: Another organozinc compound with different substitution patterns on the benzene ring.
Uniqueness
1,3-Dimethylbenzene-2-ide;iodozinc(1+) is unique due to its specific substitution pattern and the presence of both methyl groups and an iodozinc moiety
Properties
IUPAC Name |
1,3-dimethylbenzene-2-ide;iodozinc(1+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFSRUQUABCSLN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(=CC=C1)C.[Zn+]I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IZn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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